molecular formula C23H15F2NO3S B2814772 6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(4-METHYLBENZOYL)QUINOLINE CAS No. 895647-55-9

6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(4-METHYLBENZOYL)QUINOLINE

Cat. No.: B2814772
CAS No.: 895647-55-9
M. Wt: 423.43
InChI Key: NRTIDUQJVJUWRH-UHFFFAOYSA-N
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Description

6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(4-METHYLBENZOYL)QUINOLINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit specific properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(4-METHYLBENZOYL)QUINOLINE typically involves multi-step organic reactions. Common synthetic routes may include:

    Nucleophilic substitution: Introduction of fluorine atoms through nucleophilic substitution reactions.

    Sulfonylation: Addition of the benzenesulfonyl group using sulfonyl chloride reagents.

    Acylation: Incorporation of the benzoyl group via Friedel-Crafts acylation.

Industrial Production Methods

Industrial production may involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions could target the carbonyl or sulfonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions may modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Material Science:

Biology and Medicine

    Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.

    Anticancer Research: Potential use in developing anticancer drugs due to their ability to interact with DNA and proteins.

Industry

    Dyes and Pigments: Quinoline compounds are used in the synthesis of dyes and pigments.

    Pharmaceuticals: Used as intermediates in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action for 6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(4-METHYLBENZOYL)QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives may:

    Interact with DNA: Intercalate between DNA bases, affecting replication and transcription.

    Inhibit Enzymes: Bind to and inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

Uniqueness

6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(4-METHYLBENZOYL)QUINOLINE’s unique substituents may confer specific properties, such as enhanced stability, selectivity, or potency in its applications.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

[6-fluoro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2NO3S/c1-14-2-4-15(5-3-14)22(27)20-13-26-21-11-8-17(25)12-19(21)23(20)30(28,29)18-9-6-16(24)7-10-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTIDUQJVJUWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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